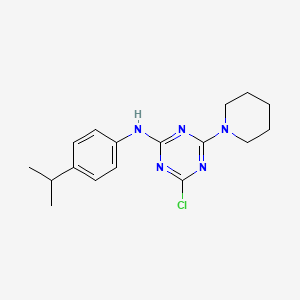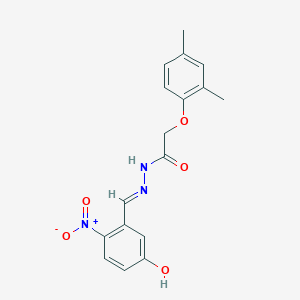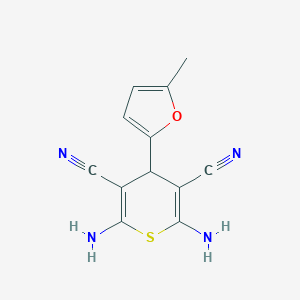![molecular formula C20H32N4O2 B5507288 {3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization steps. For example, the synthesis of complex piperidine and morpholine derivatives often employs strategies like Michael addition or Mannich reactions, utilizing secondary amines and α, β-unsaturated carbonyl compounds (Fatma et al., 2017; Bhat et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common method to determine the molecular structure of heterocyclic compounds. Studies have revealed that rings such as piperidine and morpholine in these compounds typically adopt chair conformations, contributing to the molecule's overall stability and determining its reactivity and interaction with other molecules (Girish et al., 2008; Benakaprasad et al., 2007).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the structure and substituents of the heterocycle. The kinetics and mechanisms of these reactions can be affected by factors such as solvent and temperature (Hamed, 1997; Fathalla & Hamed, 2006).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as density, viscosity, and ultrasonic velocity, are crucial for understanding their behavior in different environments and applications. Studies on binary liquid mixtures involving morpholine and piperidine have provided insights into the intermolecular interactions and hydrogen bond formation tendencies of these compounds (Rao et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the molecular structure. For instance, the presence of certain functional groups can enhance the compound's nucleophilicity or electrophilicity, affecting its participation in chemical reactions. The electronic structure and potential energy surface analysis using quantum chemical methods can provide deep insights into the chemical properties of such molecules (Fatma et al., 2017).
Wissenschaftliche Forschungsanwendungen
The chemical compound "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" represents a specific structure potentially relevant in various scientific research applications. However, it appears that direct research focused on this compound is not readily available or its applications in scientific research are not well-documented within the searched resources. Therefore, I will expand on closely related compounds and methodologies that could infer potential research applications for this compound, focusing on the scientific context without addressing drug use, dosage, or side effects.
Metabolism and Pharmacokinetics
Studies on compounds structurally related to "this compound" have focused on understanding their metabolism, disposition, and pharmacokinetics. For example, the disposition and metabolism of novel compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of characterizing the metabolic pathways, elimination processes, and half-life of new chemical entities for their potential therapeutic applications (Renzulli et al., 2011). Similar studies could be envisioned for "this compound" to understand its pharmacokinetic profile and metabolic fate.
Pharmacodynamics and Receptor Binding
Research on pharmacodynamics and receptor binding provides insights into the action mechanisms of compounds at the molecular level. For instance, the study of LY2940094, a nociceptin opioid peptide receptor (NOP) antagonist, involved assessing receptor occupancy in both animal models and human subjects to determine the therapeutic potential of NOP antagonism for conditions like obesity, eating disorders, and depression (Raddad et al., 2016). Similar research could be applied to "this compound" to elucidate its potential interactions with biological targets and implications for disease treatment or management.
Eigenschaften
IUPAC Name |
[3-(3-methylbut-2-enyl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-17(2)4-6-20(16-25)5-3-7-23(15-20)14-18-12-21-19(22-13-18)24-8-10-26-11-9-24/h4,12-13,25H,3,5-11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFNIIDCCNXDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC2=CN=C(N=C2)N3CCOCC3)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)



![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)
![2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5507296.png)